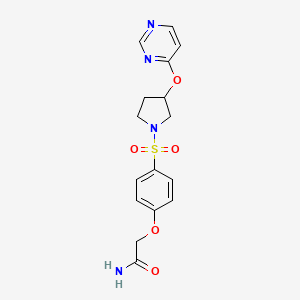
2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a pyrrolidine ring, a sulfonyl group, and an acetamide group .
Molecular Structure Analysis
The presence of the pyrimidine and pyrrolidine rings, along with the sulfonyl and acetamide groups, suggests that this compound could have interesting chemical properties. The pyrimidine ring is a basic aromatic ring that is often involved in hydrogen bonding. The pyrrolidine ring is a type of non-aromatic cyclic amine that can also participate in hydrogen bonding and can exist in various conformations .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For instance, the pyrimidine ring might undergo substitution reactions, while the acetamide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar sulfonyl and acetamide groups might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Crystal Structures of Pyrimidinylsulfonyl Compounds : Studies on compounds with similar structural features, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, reveal their folded conformation and the inclination angles between the pyrimidine and benzene rings. This structural information is crucial for understanding the molecular interactions and designing compounds with desired properties for scientific applications (Subasri et al., 2017).
Medicinal Chemistry
Antitumor Agents : Compounds designed with pyrimidine structures have been studied for their potential as antitumor agents. The design, synthesis, and structural analysis of these compounds, particularly those targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR), offer insights into developing effective antitumor medications. Such studies help in understanding the binding modes and efficacy against cancer cells, contributing to the field of medicinal chemistry and oncology (Gangjee et al., 2000).
Material Science
Synthesis of Functionalized Pyrimidines : Research on the synthesis of C2-functionalized pyrimidines through cross-coupling reactions of pyrimidin-2-yl sulfonates with phenols and anilines demonstrates the versatility of pyrimidine compounds in material science. Such synthetic methodologies enable the production of a wide array of compounds, which can be utilized in developing new materials with specific properties (Quan et al., 2013).
Antimicrobial Research
Novel Heterocycles with Antimicrobial Activity : The synthesis and evaluation of new heterocycles that incorporate the pyrimidinyl moiety, focusing on their antimicrobial activity, contribute significantly to the search for new antimicrobial agents. This research area explores the potential of pyrimidinyl compounds in developing treatments for various microbial infections, addressing the growing concern of antibiotic resistance (Bondock et al., 2008).
Mecanismo De Acción
Target of Action
Similar compounds have shown activity against various cancer cell lines .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been found to present better anti-fibrotic activities .
Pharmacokinetics
Similar compounds have shown good activity, suggesting favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown remarkable activity against various cell lines .
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve studying its synthesis, properties, and potential applications. For instance, if it’s a novel compound, researchers might be interested in optimizing its synthesis, studying its reactivity, or exploring its potential uses in fields like medicinal chemistry .
Propiedades
IUPAC Name |
2-[4-(3-pyrimidin-4-yloxypyrrolidin-1-yl)sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c17-15(21)10-24-12-1-3-14(4-2-12)26(22,23)20-8-6-13(9-20)25-16-5-7-18-11-19-16/h1-5,7,11,13H,6,8-10H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLKVLPBONNOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-hydroxyphenyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2756522.png)

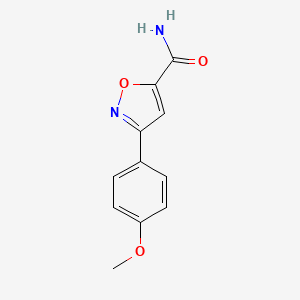

![Benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2756528.png)
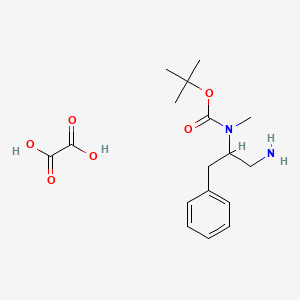
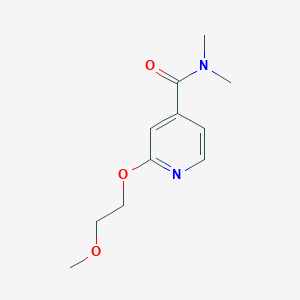
![methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2756535.png)

![Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2756539.png)
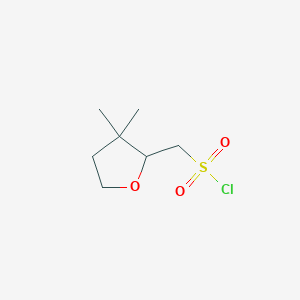
![N-(4-ethylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2756541.png)
